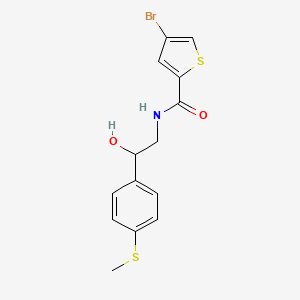

4-bromo-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

4-bromo-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO2S2/c1-19-11-4-2-9(3-5-11)12(17)7-16-14(18)13-6-10(15)8-20-13/h2-6,8,12,17H,7H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGJTXHIBCKPMBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(CNC(=O)C2=CC(=CS2)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Several synthetic methods can be employed to prepare this compound. The process typically involves forming the thiophene core and subsequently introducing the bromine atom, hydroxy group, and carboxamide functionality.

Formation of the Thiophene Core: : Thiophene can be synthesized by cyclization reactions involving precursors like butane-2,3-dione and sulfur sources under acidic conditions.

Bromination: : Bromine can be introduced to the 4-position of the thiophene ring using brominating agents like N-bromosuccinimide (NBS) in the presence of light or heat.

Functional Group Introduction: : The hydroxy and methylthio-substituted phenyl ring can be introduced through nucleophilic substitution or other electrophilic aromatic substitution reactions.

Carboxamide Formation: : The final carboxamide group can be formed by reacting the intermediate with ethylamine under suitable conditions.

Industrial Production Methods: Industrial production of 4-bromo-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)thiophene-2-carboxamide would likely involve similar routes but optimized for large-scale synthesis, focusing on yield, cost-effectiveness, and safety measures.

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions at the sulfur atom, resulting in sulfoxide or sulfone derivatives.

Reduction: : Reduction reactions can target the bromine atom, leading to debromination.

Substitution: : The bromine atom can undergo substitution reactions with nucleophiles like amines or thiols.

Hydrolysis: : The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and amine.

Common Reagents and Conditions

Oxidation: : Using oxidizing agents like hydrogen peroxide or peracids.

Reduction: : Employing reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: : Nucleophiles such as amines (e.g., methylamine) or thiols under mild conditions.

Hydrolysis: : Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

Oxidation: : Formation of sulfoxides and sulfones.

Reduction: : Debrominated products.

Substitution: : Substituted thiophene derivatives with different functional groups.

Hydrolysis: : Corresponding carboxylic acids and amines.

Scientific Research Applications

4-bromo-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)thiophene-2-carboxamide holds promise in multiple scientific research areas:

Chemistry: : As a building block in the synthesis of more complex heterocyclic compounds.

Biology: : Studying its potential biological activities such as antimicrobial or anticancer properties.

Medicine: : Investigating its role as a lead compound in drug discovery, particularly in targeting specific enzymes or receptors.

Industry: : Utilizing its unique properties in the development of novel materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can form hydrogen bonds or engage in hydrophobic interactions with biological macromolecules, influencing their function or signaling pathways. Detailed studies on its binding affinity and specificity help elucidate the precise molecular mechanisms.

Similar Compounds

4-bromo-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)thiophene-2-sulfonamide: : Similar structure but with a sulfonamide group.

2-bromo-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)thiophene-3-carboxamide: : Bromine atom and carboxamide group positioned differently on the thiophene ring.

4-chloro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)thiophene-2-carboxamide: : Chlorine atom instead of bromine.

Unique Features

The presence of the bromine atom in the 4-position of the thiophene ring.

The specific arrangement of functional groups conferring unique chemical reactivity and biological activity.

Distinct physicochemical properties that may influence solubility, stability, and interaction with biological systems.

This compound's detailed structural features and the combination of substituents provide a unique platform for further research and application in various scientific fields.

Biological Activity

4-bromo-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)thiophene-2-carboxamide, identified by its CAS number 1448058-11-4, is a synthetic compound that belongs to the class of thiophene derivatives. This compound is characterized by its unique functional groups, including a bromine atom, a hydroxyl group, and a methylthio group, which contribute to its potential biological activities. The compound is of interest in medicinal chemistry due to its structural properties that suggest various pharmacological applications.

- Molecular Formula : C14H14BrNO2S2

- Molecular Weight : 372.3 g/mol

- Structure : The presence of the thiophene ring enhances the compound's electronic properties and biological interactions.

The biological activity of 4-bromo-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)thiophene-2-carboxamide is likely linked to its interaction with specific biological targets such as enzymes and receptors. Compounds with similar structures have been shown to exhibit various mechanisms, including:

- Enzyme Inhibition : Compounds in the thiophene class often act as inhibitors of key enzymes involved in metabolic pathways.

- Antimicrobial Activity : Preliminary studies suggest that thiophene derivatives can interact with bacterial cell membranes and inhibit growth.

Biological Activity Studies

Recent research has highlighted the antibacterial potential of thiophene derivatives. For instance, studies on related compounds have demonstrated significant activity against resistant strains of bacteria, including Extended-Spectrum Beta-Lactamase (ESBL)-producing Escherichia coli. The following table summarizes findings from recent studies regarding the antibacterial efficacy of thiophene derivatives:

| Compound | Target Bacteria | MIC (mg/L) | Zone of Inhibition (mm) |

|---|---|---|---|

| 4a | ESBL-producing E. coli | 16 | 15 ± 2 |

| 4c | ESBL-producing E. coli | 32 | 13 ± 2 |

| 4b | Colistin-resistant A. baumannii | 32 | Not specified |

These results indicate that compounds similar to 4-bromo-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)thiophene-2-carboxamide exhibit promising antibacterial properties.

Case Studies

-

Antibacterial Activity Against ESBL-Producing Strains :

A study evaluated several thiophene derivatives for their ability to inhibit ESBL-producing E. coli. Compounds were tested at various concentrations using agar well diffusion methods, revealing that certain derivatives achieved notable zones of inhibition at higher concentrations . -

Molecular Docking Studies :

Molecular docking studies have been conducted to assess the binding affinity of thiophene derivatives to bacterial targets. These studies indicated that specific binding interactions could enhance the efficacy of these compounds against resistant bacterial strains .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Key Observations

Substituent Impact on Bioactivity

- Thiophene vs. Benzene Rings : The antimycobacterial activity of N-(4-bromophenyl)-2-thiophen-2-ylacetamide (MIC: 3.12–12.5 µg/mL) highlights the role of the thiophene ring in interacting with biological targets. The target compound’s thiophene carboxamide group may similarly enhance binding via π-π stacking or hydrogen bonding.

- Methylthio vs.

- Hydroxyethyl Linker : The 2-hydroxyethyl group in the target compound and its furan/thiophen-3-yl analogue introduces hydrogen-bonding capacity, which may influence solubility and target engagement.

Molecular Weight and Drug-Likeness

Crystal Engineering and Stability

- The O-methyl-N-4-bromophenyl thiocarbamate forms stable crystals via N-H···S hydrogen bonds and Br···π interactions, a feature that could be leveraged in the target compound for co-crystallization studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.